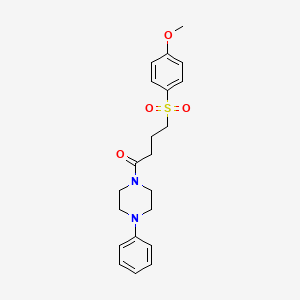

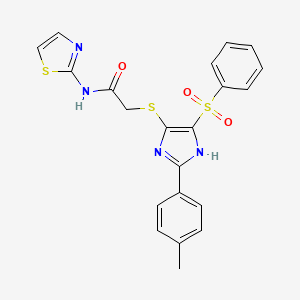

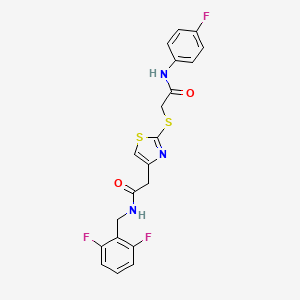

![molecular formula C10H7FN6O B2416203 N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine CAS No. 294873-69-1](/img/structure/B2416203.png)

N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is a useful research compound. Its molecular formula is C10H7FN6O and its molecular weight is 246.205. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Techniques : This compound has been synthesized using various techniques. For instance, Konstantinova et al. (2011) described the synthesis of related [1,3,2]dithiazolo[4,5-b][1,2,5]oxadiazolo[3,4-e]pyrazines, emphasizing the impact of reaction temperature on chlorination outcomes (Konstantinova et al., 2011).

Development of Derivatives : Research by Beebe et al. (2003) involved creating derivatives of 5-hydroxy[1,2,5]oxadiazolo[3,4-b]pyrazines, showcasing the synthesis of aryl-substituted analogues (Beebe et al., 2003).

Structural Studies : Fischer et al. (1991) conducted research on the dilithio anion of 3,4-N,N′-disubstituted diamino[1,2,5]oxadiazole and its transformation into related compounds, which can help in understanding the structural dynamics of such compounds (Fischer et al., 1991).

Applications in Materials Science

Electroluminescence and Photovoltaic Applications : Li et al. (2010) described the synthesis of polymers incorporating elements of thieno[3,4-b]pyrazine for photovoltaic applications, which indicates potential use in solar cell technology (Li et al., 2010).

Optical Properties for Organic Electronics : Verbitskiy et al. (2022) studied novel derivatives incorporating [1,2,5]oxadiazolo[3,4-b]pyrazine for their electrochemical and photophysical properties, highlighting their potential in nonlinear optical applications (Verbitskiy et al., 2022).

Biological and Medicinal Applications

Antibacterial Properties : The study by Beebe et al. (2003) also investigated the antibacterial activity of 5-hydroxy[1,2,5]oxadiazolo[3,4-b]pyrazines against Haemophilus influenzae, suggesting potential medicinal applications (Beebe et al., 2003).

Sensitivity to Nitroaromatic Compounds : A study by Verbitskiy et al. (2018) explored the sensory properties of certain [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives to nitrobenzene and 2,4-dinitrotoluene vapors, which could have applications in detecting explosive substances (Verbitskiy et al., 2018).

Wirkmechanismus

Target of Action

The primary target of N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine, also known as BAM15, is the mitochondria . This compound acts as a mitochondrial protonophore uncoupler .

Mode of Action

BAM15 increases the mitochondrial respiration rate . It transports protons into the mitochondrial matrix via a pathway that is independent of ATP synthase . This action uncouples the oxidative reaction from ATP production .

Biochemical Pathways

BAM15’s action as a mitochondrial protonophore uncoupler affects the oxidative phosphorylation pathway . By transporting protons into the mitochondrial matrix and uncoupling nutrient oxidation from ATP production, BAM15 disrupts the normal flow of this pathway .

Result of Action

BAM15’s action results in an increase in the mitochondrial respiration rate . It is also found to be less cytotoxic compared to other protonophore uncouplers . In addition, BAM15 has been shown to protect mice from acute renal ischemic-reperfusion injury .

Biochemische Analyse

Biochemical Properties

N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been shown to interact with various enzymes and proteins within the cell . It selectively reduces bioenergetic coupling efficiency , which can have significant effects on cellular metabolism

Cellular Effects

The effects of this compound on cells are diverse and significant. It has been shown to diminish cell proliferation, migration, and ATP production over time . Additionally, it induces apoptosis and reactive oxygen species accumulation in cells . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to uncouple oxidative phosphorylation in mitochondria . This means it disrupts the normal process of ATP production, leading to increased mitochondrial respiration rate . It does this without depolarizing the plasma membrane . The compound’s interaction with the mitochondrial membrane potential is also noteworthy, as it has been shown to decrease this potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, it has been observed to increase proton leak and over time, diminish cell proliferation, migration, and ATP production

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At certain dosages, it has been shown to lower body weight independent of food intake and slow tumor progression

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to its role as a mitochondrial protonophore . It has the ability to transport protons across the mitochondrial membrane, disrupting the normal process of ATP production . This can have significant effects on metabolic flux or metabolite levels within the cell.

Transport and Distribution

It has been found in adipose, liver, and tumor tissue with low abundance in skeletal muscle

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria due to its role as a mitochondrial protonophore

Eigenschaften

IUPAC Name |

5-N-(2-fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN6O/c11-5-3-1-2-4-6(5)13-8-7(12)14-9-10(15-8)17-18-16-9/h1-4H,(H2,12,14,16)(H,13,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAIQYPDHJRCBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC3=NON=C3N=C2N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

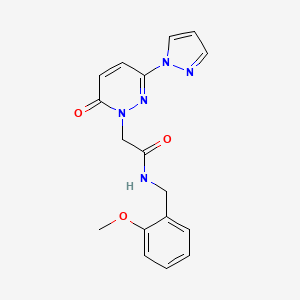

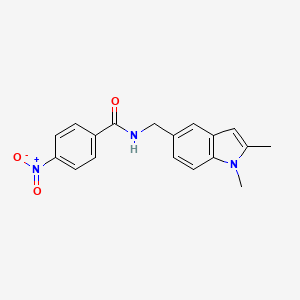

![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-({[(2,3-dichlorobenzyl)oxy]amino}methylene)-4-nitrobenzenecarboxamide](/img/structure/B2416121.png)

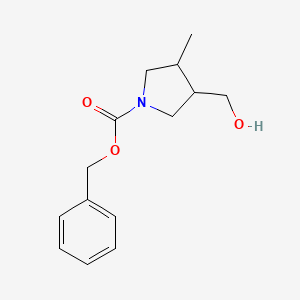

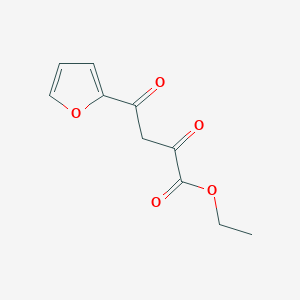

![3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B2416128.png)

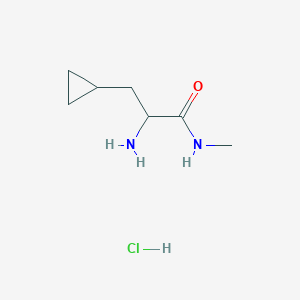

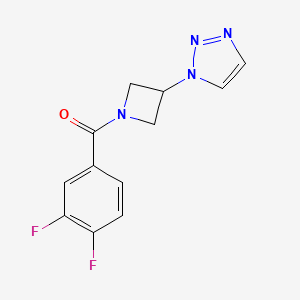

![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416133.png)

![3-{[(3-methylbutanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2416135.png)